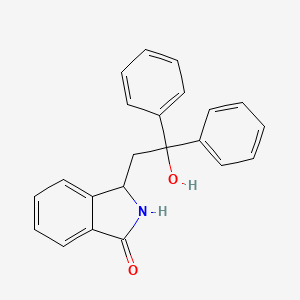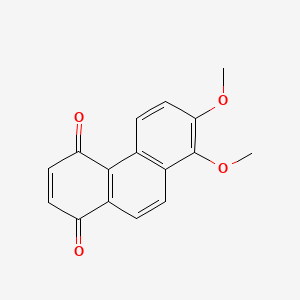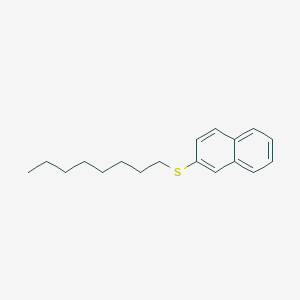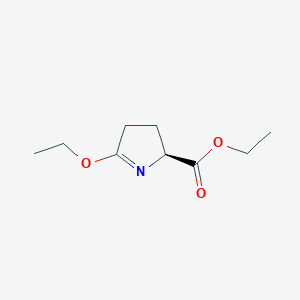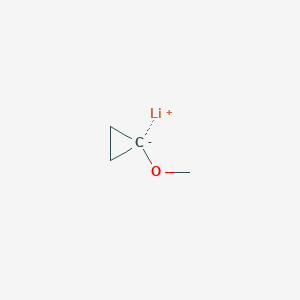
(4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane is a chiral organotin compound It is characterized by its unique structure, which includes two butyl groups and two phenyl groups attached to a dioxastannolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane typically involves the reaction of dibutyltin oxide with diphenylglycol in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The specific reaction conditions, such as temperature and solvent choice, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While there is limited information on the industrial production methods for this compound, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin compounds.
Reduction: Reduction reactions can convert the compound into different organotin species.
Substitution: The butyl or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Applications De Recherche Scientifique
(4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane has several scientific research applications, including:
Catalysis: The compound can be used as a catalyst in various organic reactions, such as polymerization and cross-coupling reactions.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.
Biological Studies: The compound’s potential biological activity is of interest in medicinal chemistry, where it may be investigated for its effects on biological systems.
Material Science: It can be used in the development of new materials with unique properties, such as organotin-based polymers.
Mécanisme D'action
The mechanism by which (4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane exerts its effects depends on the specific application. In catalysis, the compound may act by coordinating to substrates and facilitating their transformation through a series of intermediate steps. The molecular targets and pathways involved can vary, but typically involve interactions with other molecules through the tin center.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5S)-4,5-Diphenyl-2-oxazolidinone: Another chiral compound with similar structural features, used in organic synthesis.
(4R,5S)-5-Acetylamino-4-diethylcarbamoyl-5,6-dihydro-4H-pyran-2-carboxylic acid: A compound with similar stereochemistry, used in medicinal chemistry.
Uniqueness
(4R,5S)-2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolane is unique due to its specific combination of butyl and phenyl groups attached to a dioxastannolane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective.
Propriétés
| 79270-40-9 | |
Formule moléculaire |
C22H30O2Sn |
Poids moléculaire |
445.2 g/mol |
Nom IUPAC |
(4R,5S)-2,2-dibutyl-4,5-diphenyl-1,3,2-dioxastannolane |
InChI |
InChI=1S/C14H12O2.2C4H9.Sn/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;2*1-3-4-2;/h1-10,13-14H;2*1,3-4H2,2H3;/q-2;;;+2/t13-,14+;;; |
Clé InChI |
XFKDOJLLZIITQF-OBJIRFSESA-N |
SMILES isomérique |
CCCC[Sn]1(O[C@H]([C@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)CCCC |
SMILES canonique |
CCCC[Sn]1(OC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


